COMBRETASTATIN A1
COMBRETASTATIN A1
Combretastatin A-1 is a stilbenoid originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 (CA1) promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis; destruction of the tumor vasculature; disruption of tumor blood flow; and tumor cell necrosis. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production.
Brand Name:
Vulcanchem
CAS No.:
109971-63-3
VCID:
VC0012590
InChI:
InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
SMILES:
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O
Molecular Formula:
C18H20O6
Molecular Weight:
332.3 g/mol
COMBRETASTATIN A1
CAS No.: 109971-63-3
Main Products
VCID: VC0012590
Molecular Formula: C18H20O6
Molecular Weight: 332.3 g/mol
CAS No. | 109971-63-3 |
---|---|
Product Name | COMBRETASTATIN A1 |
Molecular Formula | C18H20O6 |
Molecular Weight | 332.3 g/mol |
IUPAC Name | 3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
Standard InChI | InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- |
Standard InChIKey | YUSYSJSHVJULID-WAYWQWQTSA-N |
Isomeric SMILES | COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O |
SMILES | COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O |
Canonical SMILES | COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O |
Description | Combretastatin A-1 is a stilbenoid originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 (CA1) promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis; destruction of the tumor vasculature; disruption of tumor blood flow; and tumor cell necrosis. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production. |
Synonyms | combretastatin A-1 Combretastatin A1 NSC 600032 NSC-600032 |
PubChem Compound | 5458993 |
Last Modified | Nov 11 2021 |
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